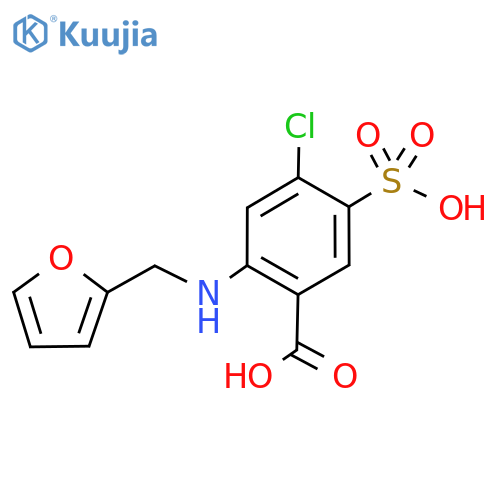Cas no 2309462-39-1 (Furosemide Impurity 22)

Furosemide Impurity 22 structure
商品名:Furosemide Impurity 22
CAS番号:2309462-39-1
MF:C12H10ClNO6S
メガワット:331.73
CID:5011628
Furosemide Impurity 22 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6762355-0.5g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 0.5g |
$2296.0 | 2025-03-13 | |
| Enamine | EN300-6762355-10.0g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 10.0g |
$10285.0 | 2025-03-13 | |
| Enamine | EN300-6762355-2.5g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 2.5g |
$4687.0 | 2025-03-13 | |
| Enamine | EN300-6762355-1.0g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 1.0g |
$2391.0 | 2025-03-13 | |
| Enamine | EN300-6762355-0.25g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 0.25g |
$2200.0 | 2025-03-13 | |
| Enamine | EN300-6762355-0.05g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 0.05g |
$2009.0 | 2025-03-13 | |
| Enamine | EN300-6762355-5.0g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 5.0g |
$6937.0 | 2025-03-13 | |
| Enamine | EN300-6762355-0.1g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 0.1g |
$2104.0 | 2025-03-13 |
Furosemide Impurity 22 関連文献
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
3. Book reviews
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
2309462-39-1 (Furosemide Impurity 22) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
